molecular formula C18H22F3NO4 B088633 (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1217720-94-9

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No. B088633
M. Wt: 373.4 g/mol
InChI Key: NZVYODUEBIJKKN-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the formation of pyrrolidine rings and the introduction of tert-butoxycarbonyl and other functional groups. For instance, compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate have been synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via mixed anhydride methods, characterized by X-ray diffraction studies (S. Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this family, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals a pyrrolidine ring adopting an envelope conformation. The structure is confirmed through spectroscopic methods and crystallography, demonstrating the spatial arrangement and conformational dynamics important for their chemical reactivity and interaction (Jing Yuan et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving these compounds include various transformations pivotal to organic synthesis, such as nitrile anion cyclization, leading to pyrrolidines with high enantioselectivity. This showcases their utility in constructing complex, chiral chemical architectures (John Y. L. Chung et al., 2005).

Scientific Research Applications

  • Synthetic Organic Chemistry

    • The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry .
    • A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Chemistry and Biology

    • The tert-butyl group, which is a part of the Boc group, has unique reactivity patterns and finds applications in chemical transformations .
    • It has relevance in nature and its implication in biosynthetic and biodegradation pathways .
    • It also has potential applications in biocatalytic processes .

Safety And Hazards

N-Boc-pyrrolidine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYODUEBIJKKN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428028
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217720-94-9
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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